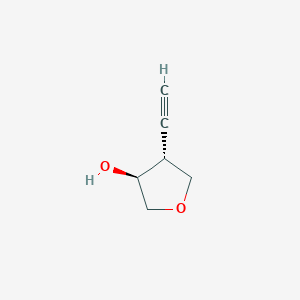
4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as DCA or Dichloroacetate, is a small molecule that has been extensively studied for its potential therapeutic applications. DCA is a derivative of acetic acid and has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Molecular Docking and Spectroscopic Studies
Research on similar butanoic acid derivatives has explored their molecular structures through spectroscopic methods and molecular docking studies. For example, derivatives have been analyzed for their vibrational bands, molecular stability, reactivity, nonlinear optical materials potential, and interactions like hydrogen bonding and Van der Waals forces. Studies have indicated that these compounds could inhibit Placenta growth factor (PIGF-1), suggesting good biological activities which may be relevant for pharmacological importance (Vanasundari et al., 2018).
Vibrational Spectroscopic and Supramolecular Studies
A chloramphenicol derivative, structurally related to the compound of interest, was analyzed using single-crystal X-ray diffraction and vibrational spectroscopy. This study highlighted the importance of both conventional and non-conventional hydrogen bonds, suggesting potential applications in designing compounds with specific supramolecular structures (Fernandes et al., 2017).
Synthesis for Imaging Applications
Derivatives with structural similarities have been synthesized for potential imaging applications in diseases like Parkinson's disease, demonstrating the versatility of this compound class in biomedical research. For instance, a specific compound was synthesized for imaging LRRK2 enzyme activity, relevant for Parkinson's disease research (Wang et al., 2017).
Optimization in Kinase Inhibition
Analogues have been optimized for inhibiting Src kinase activity, highlighting the therapeutic potential of such compounds in cancer treatment. This research exemplifies the application of structural modifications to enhance biological activity and specificity (Boschelli et al., 2001).
Propriétés
IUPAC Name |
4-(2,3-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O4/c17-11-2-1-3-12(15(11)18)20-14(22)10-13(16(23)24)19-4-5-21-6-8-25-9-7-21/h1-3,13,19H,4-10H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMPWHPOQBZIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2644160.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2644161.png)
![5-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2644165.png)
![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)


![2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2644170.png)


![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2644175.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2644178.png)

![(E)-4-(Dimethylamino)-1-(2-phenyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-en-1-one](/img/structure/B2644182.png)
![2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride](/img/structure/B2644183.png)